1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-25-16-7-5-15(6-8-16)14-19(24)23-12-9-17(10-13-23)26-20-18(21)4-3-11-22-20/h3-8,11,17H,2,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPDZVWNBAPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate piperidine derivative to form 3-chloropyridin-2-yl piperidine.
Ether Formation: The intermediate is then subjected to etherification with 4-ethoxyphenol under basic conditions to form the desired ether linkage.
Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the pyridine ring.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or reduced pyridine derivatives.
Scientific Research Applications
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which dictate its behavior in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, highlighting substituent variations, biological activities, and physicochemical properties:
Key Insights from Structural Comparisons:
Substituent Impact on Bioactivity :
- Halogenated Aromatics : Chlorophenyl (e.g., ) and fluorophenyl () groups enhance antimicrobial and receptor-binding properties but may increase toxicity.
- Heterocyclic Moieties : The 3-chloropyridinyl-oxy group in the target compound likely improves target specificity compared to simpler phenyl or pyrrole analogs .
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound may offer better metabolic stability than methoxy derivatives (e.g., ), which are prone to demethylation.
Enzyme Inhibition Potential: Piperidine-ethanone derivatives with aryloxy groups (e.g., ) show acetylcholinesterase or PARP inhibition. The target compound’s 3-chloropyridinyl-oxy group could enhance π-π stacking with enzyme active sites.
Antimicrobial Activity :
- Piperidinyl-phenyl analogs () exhibit moderate antibacterial effects, suggesting the target compound’s 4-ethoxyphenyl group might improve lipid solubility and bacterial membrane penetration.
Safety and Toxicity :
- Fluorophenyl analogs () are labeled as irritants, implying halogenated derivatives require careful handling. The ethoxy group in the target compound may reduce acute toxicity compared to smaller alkoxy groups.
Biological Activity
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic compound that has gained attention for its potential biological activities. This compound features a complex structure that includes a chloropyridinyl group, a piperidinyl group, and an ethoxyphenyl moiety, which may contribute to its diverse biological effects. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.
The molecular formula of this compound is CHClNO, with a molecular weight of 347.8 g/mol. The compound is characterized by its unique functional groups that facilitate various chemical interactions, making it a candidate for further biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may bind to specific receptors, influencing their activity and downstream signaling.
- Antioxidant Activity : The presence of the chloropyridine moiety could impart antioxidant properties, protecting cells from oxidative stress.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains. For instance, compounds with similar structural features have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.
Research Findings and Case Studies
Case Study: Anticancer Activity
In a recent study, the compound was tested against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC values ranging from 10 to 20 μM. Mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
